2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid
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Overview
Description
2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid is a chemical compound known for its unique structure and properties It consists of a benzoic acid moiety attached to a 4-cyclopropylphenyl group via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid typically involves the reaction of 4-cyclopropylphenyl thiol with a benzoic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-sulfur bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into binding sites of target molecules, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Sulfonyldibenzoic acid: Another compound with a similar sulfanyl linkage but different aromatic substituents.
Benzoic acid derivatives: Various benzoic acid derivatives with different substituents on the aromatic ring.
Uniqueness
2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid is unique due to its specific combination of a cyclopropylphenyl group and a sulfanyl linkage, which imparts distinct chemical and biological properties
Properties
CAS No. |
55038-74-9 |
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Molecular Formula |
C16H14O2S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-(4-cyclopropylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C16H14O2S/c17-16(18)14-3-1-2-4-15(14)19-13-9-7-12(8-10-13)11-5-6-11/h1-4,7-11H,5-6H2,(H,17,18) |
InChI Key |
MIDNSVYUULNAPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)SC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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